4,4-dimethoxy-1-methylpiperidin-3-ol
Description
4,4-Dimethoxy-1-methylpiperidin-3-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methoxy groups at the 4-position, a hydroxyl group at the 3-position, and a methyl group attached to the nitrogen atom (1-methyl). This structural configuration imparts unique physicochemical properties, such as altered solubility, basicity, and hydrogen-bonding capacity.
Properties
CAS No. |
94124-53-5 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4,4-dimethoxy-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO3/c1-9-5-4-8(11-2,12-3)7(10)6-9/h7,10H,4-6H2,1-3H3 |
InChI Key |
MBFJHNYFZXUGJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)O)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-dimethoxy-1-methylpiperidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4,4-dimethoxy-1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position of the piperidine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4,4-dimethoxy-1-methylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of 4,4-dimethoxy-1-methylpiperidine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-dimethoxy-1-methylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Comparisons of this compound and Analogues
Key Observations
Substituent Position and Type: The 4,4-dimethoxy arrangement distinguishes the compound from 4-methylpiperidin-3-ol hydrochloride (), where methoxy groups increase steric hindrance and electron-withdrawing effects compared to a single methyl group. This likely reduces basicity but enhances stability against oxidation.
Stereochemical Considerations :
- Enantiomers like (3R,4S)-4-methoxypyrrolidin-3-ol () demonstrate that stereochemistry can drastically alter biological activity, suggesting that this compound’s 3-hydroxyl stereochemistry (if chiral) may influence target selectivity.
Functional Group Modifications: The methoxyethyl amino group in ’s compound introduces a flexible side chain, which could enhance interactions with hydrophobic receptor domains compared to the rigid dimethoxy groups.
Pharmacological Implications
- CNS Targeting : Piperidine derivatives often act as neuromodulators (e.g., acetylcholine esterase inhibitors or dopamine receptor ligands) .
- Metabolic Stability : Methoxy groups may prolong half-life compared to hydroxylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
